2,7-Naphthalene disulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalene disulfonic acid disodium salt is a chemical compound with the molecular formula C10H6Na2O6S2. It is a disodium salt of naphthalene disulfonic acid, where the sulfonic acid groups are attached to the 2nd and 7th positions of the naphthalene ring. This compound is known for its high solubility in water and is commonly used as an intermediate in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,7-naphthalene disulfonic acid disodium salt typically involves the sulfonation of naphthalene. One method involves the use of sulfuric acid and naphthalene under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
An industrial method for producing this compound involves the transformation of 1,6-naphthalene disulfonic acid mother liquor. The process includes steps such as reduced-pressure concentration, addition of sulfuric acid and naphthalene, heating, and subsequent hydrolysis and salification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalene disulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Substitution: It can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
Major products formed from reactions involving this compound include various sulfonated naphthalene derivatives and azo dyes .
Scientific Research Applications
2,7-Naphthalene disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the visualization of trichothecenes on TLC plates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of chelating agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-naphthalene disulfonic acid disodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. Additionally, the compound can participate in various chemical reactions due to the presence of reactive sulfonic acid groups .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalene disulfonic acid disodium salt: Similar in structure but with sulfonic acid groups at the 1st and 5th positions.
2,6-Naphthalene disulfonic acid disodium salt: Sulfonic acid groups at the 2nd and 6th positions.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains additional hydroxyl groups.
Uniqueness
2,7-Naphthalene disulfonic acid disodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require this exact sulfonation pattern .
Properties
Molecular Formula |
C10H6Na2O6S2 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
disodium;naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI Key |
XOIWXJSPLXGSLZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.